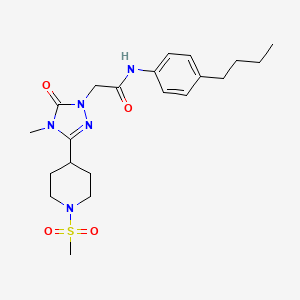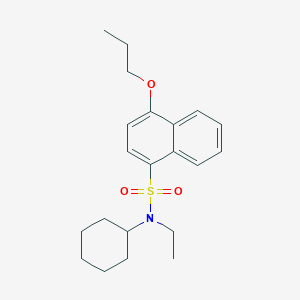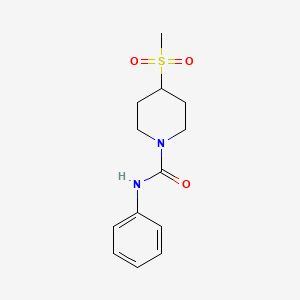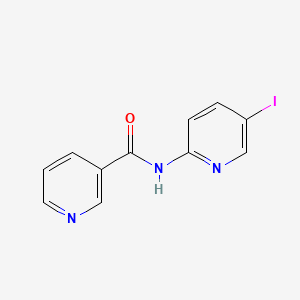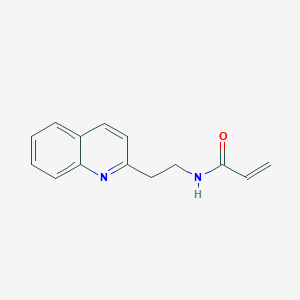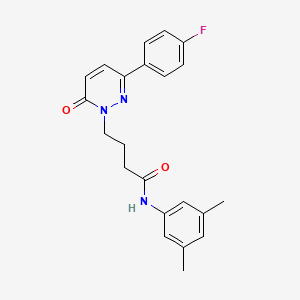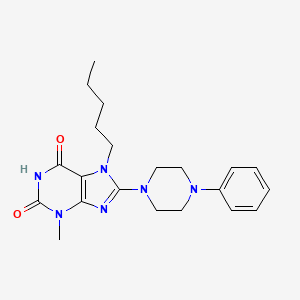
3-methyl-7-pentyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-7-pentyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as MPP or MPP+ is a toxic compound that has been widely used in scientific research. It is a dopaminergic neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models.
Applications De Recherche Scientifique
Analgesic and Anti-Inflammatory Potential
3-Methyl-7-pentyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione and its derivatives have been explored for their analgesic and anti-inflammatory properties. Studies have found that these compounds show significant analgesic activity, with some derivatives being more active than standard reference drugs. This suggests their potential as new analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Antidepressant and Anxiolytic Properties
Several derivatives of this compound have been identified as potent ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), exhibiting antidepressant and anxiolytic-like activities in animal models. These findings indicate the potential of these compounds in the treatment of depression and anxiety disorders (Chłoń-Rzepa et al., 2013).
Receptor Affinity and Pharmacological Evaluation
The compound's derivatives have been evaluated for their affinity to various serotonin receptors and pharmacologically tested in vivo. The results of these studies help in understanding the compound's pharmacological profile and its potential therapeutic applications (Jastrzębska-Więsek et al., 2011).
Kinase Inhibition and Antitumor Potential
Derivatives of this compound have shown promise as reversible kinase inhibitors, targeting EGFR-activating and resistance mutations. This suggests potential applications in antitumor therapies, particularly against non-small-cell lung cancer (NSCLC) (Yang et al., 2012).
Versatility in Chemical Synthesis
The compound's structural elements have been used in the synthesis of various organic substrates, demonstrating its versatility in chemical synthesis and potential applications in creating a wide range of chemical derivatives (Liebscher & Jin, 1999).
Anticonvulsant Properties
N-(4-Methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of this compound have been synthesized and tested for anticonvulsant activity, revealing potential applications in the treatment of epilepsy and related disorders (Obniska et al., 2005).
Propriétés
IUPAC Name |
3-methyl-7-pentyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-3-4-8-11-27-17-18(24(2)21(29)23-19(17)28)22-20(27)26-14-12-25(13-15-26)16-9-6-5-7-10-16/h5-7,9-10H,3-4,8,11-15H2,1-2H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDSTQGJCXOPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-pentyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(Dimethylamino)ethyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2975408.png)
![2-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2975409.png)
![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2975411.png)
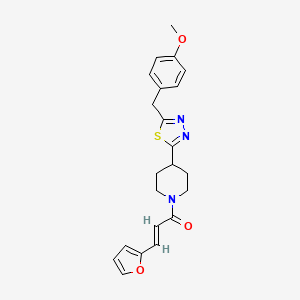
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)
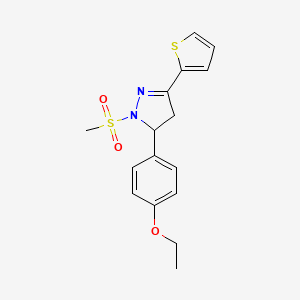
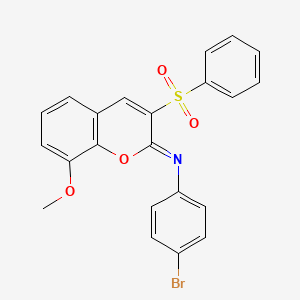
![4-(azepan-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2975419.png)
